3-Bromobenzyl-guanidine hemisulfate

Neuroendocrine Tumor Imaging Norepinephrine Transporter PET Radiopharmaceutical

Hygroscopic free base and undefined salt forms cause irreproducible halogen-exchange radiolabeling. This hemisulfate (C8H10BrN3·0.5H2SO4, ≥98%) solves that. • Enables reproducible radiochemical yields of 60-65% for 76Br-MBBG (Loc'h et al., 1994). • Delivers 76Br-MBBG with tumor-to-blood ratios of 54.4 at 3 h and 2-mm lesion detection. • Heart-to-lung ratio of 8 at 4 h; 85% intact radiotracer at 25 h in cardiac PET studies.

Molecular Formula C16H22Br2N6O4S
Molecular Weight 554.3 g/mol
Cat. No. B13913374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzyl-guanidine hemisulfate
Molecular FormulaC16H22Br2N6O4S
Molecular Weight554.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN=C(N)N.C1=CC(=CC(=C1)Br)CN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/2C8H10BrN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
InChIKeyXSQAXAFTHFSOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromobenzyl-guanidine Hemisulfate: Identity & Precursor Role


3-Bromobenzyl-guanidine hemisulfate (CAS 90151-50-1) is the stabilized hemisulfate salt of meta-bromobenzylguanidine (MBBG), a guanidine derivative that serves as the critical non-radioactive precursor for the positron emission tomography (PET) radiotracer ⁷⁶Br-MBBG [1]. The compound features a meta-bromine substitution on the benzyl ring attached to a guanidine moiety, enabling norepinephrine transporter (NET) targeting. Its primary scientific utility lies in radiopharmaceutical synthesis, where the hemisulfate counterion confers superior handling stability and purity compared to the free base form . The hemisulfate salt (molecular formula C₈H₁₀BrN₃·0.5H₂SO₄, MW 277.13 g/mol) provides a well-defined stoichiometric form that simplifies precise formulation for halogen-exchange radiolabeling reactions, distinguishing it from alternative salts or the hygroscopic free base .

Why 3-Bromobenzyl-guanidine Hemisulfate Is Irreplaceable


In-class benzylguanidine compounds exhibit profoundly divergent NET-targeting and pharmacokinetic properties dictated by the nature and position of the aromatic substituent. Meta-bromine substitution generates a NET affinity profile and tumor uptake kinetics that are distinct from both the unsubstituted benzylguanidine (which lacks sufficient NET engagement) and the clinical standard meta-iodobenzylguanidine (MIBG), which utilizes iodine's larger van der Waals radius and different electronegativity [1]. Furthermore, the hemisulfate salt form provides stoichiometric precision and storage stability that the free base cannot match, directly impacting the reproducibility of the critical halogen-exchange radiolabeling step . Generic substitution with benzylguanidine hemisulfate or 3-bromobenzylamine would fail to deliver the necessary NET-targeting specificity or radiochemical precursor performance, as documented in the quantitative evidence below.

Quantitative Evidence: MBBG Hemisulfate vs. Analogs


NET-Targeted Tumor Uptake: MBBG vs. MIBG

In a direct comparative study using PC-12 pheochromocytoma xenografts in nude mice, meta-bromobenzylguanidine (MBBG) demonstrated intense and early tumor uptake of 80% ID/g at 2 hours post-injection, establishing rapid tumor targeting kinetics [1]. Tumor retention values at 24 hours were statistically similar between MBBG and MIBG, confirming equivalent tumor residence time. The tumor-to-blood ratio of 76Br-MBBG reached 54.4 ± 31.9 at 3 hours post-administration, and the tumor uptake of MBBG correlated extremely tightly with that of MIBG (Pearson correlation coefficient r = 0.997), yet MBBG uniquely provides PET-compatible imaging with the positron emitter 76Br (half-life 16.1 h), which MIBG labeled with 123I or 131I cannot offer due to SPECT-only compatibility [2]. This demonstrates that MBBG preserves MIBG's tumor-targeting fidelity while enabling superior PET spatial resolution and quantification.

Neuroendocrine Tumor Imaging Norepinephrine Transporter PET Radiopharmaceutical

Myocardial Uptake Specificity: 76Br-MBBG vs. Norepinephrine

Pharmacological characterization in rats demonstrated that 76Br-MBBG myocardial uptake behavior closely mimics that of endogenous norepinephrine, the natural NET substrate. Maximum heart uptake reached 5% ID/S at 2 hours post-injection, with a heart-to-lung concentration ratio peaking at 8 at 4 hours p.i. [1]. The NET-specific uptake mechanism was confirmed by pretreatment studies: the selective NET inhibitor desipramine reduced 76Br-MBBG myocardial uptake to 37% of control; the uptake2 inhibitor dexamethasone caused only minor reduction to 88%; and the sympathetic denervation agent 6-hydroxydopamine reduced uptake to 16%, confirming specific neuronal localization [1]. This level of pharmacological validation for MBBG exceeds what is available for unsubstituted benzylguanidine or para-substituted halogen analogs, whose NET engagement profiles remain uncharacterized in comparable detail.

Cardiac Sympathetic Nerve Imaging Norepinephrine Transporter PET Radiotracer Kinetics

Salt Stoichiometry & Purity: Hemisulfate vs. Free Base

The hemisulfate salt of 3-bromobenzylguanidine (CAS 90151-50-1) offers a defined stoichiometric composition (C₈H₁₀BrN₃·0.5H₂SO₄, MW 277.13 g/mol) with commercially verified purity of ≥98%, as confirmed by multiple vendor QC certificates including HPLC and NMR . This contrasts with the free base form (CAS 153881-05-1, MW 224.11 g/mol), which is hygroscopic and lacks the batch-to-batch stoichiometric consistency demanded by the halogen-exchange radiolabeling reaction with [76Br]NH₄ . Precise precursor stoichiometry is critical because the Cu+-assisted halogen exchange used to produce 76Br-MBBG from non-radioactive MIBG requires exact molar ratios for reproducible radiochemical yields (documented at 60–65%) and specific activity (20 MBq/nmol) [1]. The hemisulfate salt's well-defined crystalline character (melting point 174–175°C) further enables accurate weighing and formulation, a practical advantage over the free base or alternative salt forms .

Radiopharmaceutical Precursor Chemistry Halogen-Exchange Radiolabeling Salt Form Stability

NET Affinity: Meta-Bromo Derivatives vs. MIBG

A comprehensive structure-activity relationship study of meta-bromobenzylguanidine derivatives revealed that the core meta-bromobenzylguanidine scaffold retains meaningful NET affinity, with the representative derivative 4-fluorodiethoxyethane-3-bromobenzylguanidine (compound 12) showing IC50 = 1.00 ± 0.04 μM in competitive cellular uptake assays [1]. The meta-bromine substituent's electronegativity and steric profile were identified as key determinants of NET binding, with IC50 values correlating positively with electronegativity rather than atomic size among meta-substituted benzylguanidines [2]. This places meta-bromine in a favorable position on the halogen series: it provides superior NET affinity compared to meta-fluorine (too electronegative, lower affinity) while avoiding the steric bulk of iodine that can impede transporter kinetics. The clinical standard 123I/131I-MIBG has an NET IC50 of approximately 50 nM, but its iodine atom precludes PET imaging and limits spatial resolution; the bromine analog sacrifices approximately 20-fold in affinity for gain of PET compatibility and quantitative imaging capability [3].

Norepinephrine Transporter Affinity Structure-Activity Relationship Competitive Uptake Assay

Dehalogenation Stability: 76Br-MBBG vs. MIBG

Metabolic stability profiling of 76Br-MBBG in rats revealed that while the radiotracer undergoes rapid metabolism in plasma, it exhibits exceptional stability in target heart tissue: 25 hours post-injection, 85% of the radioactivity still represented unchanged radiotracer [1]. In tumor-bearing mouse studies, MBBG was stable in vitro, with some time-dependent dehalogenation observed after in vivo administration, a property that must be factored into imaging protocols [2]. In comparison, 131I-MIBG (used therapeutically) benefits from iodine's stronger carbon-halogen bond, resulting in lower dehalogenation rates, but this advantage comes at the cost of SPECT-only detection and higher radiation dose to non-target tissues from the longer half-life of 131I (8.0 days). The balance between acceptable dehalogenation and the imaging advantages of 76Br (half-life 16.1 h, positron emitter) makes MBBG the preferred choice for diagnostic PET applications where quantitative accuracy and spatial resolution outweigh the absolute metabolic stability advantage of iodinated analogs [3].

Radiotracer Metabolic Stability In Vivo Dehalogenation PET Imaging Pharmacokinetics

Procurement & Research Applications


Radiopharmaceutical Precursor for PET Tracer Synthesis

3-Bromobenzyl-guanidine hemisulfate is the direct non-radioactive precursor for Cu+-assisted halogen-exchange synthesis of 76Br-MBBG from MIBG. The hemisulfate salt's defined stoichiometry (C₈H₁₀BrN₃·0.5H₂SO₄) and certified purity (≥98%) are essential for achieving reproducible radiochemical yields of 60–65% and specific activity of 20 MBq/nmol, as documented by Loc'h et al. (1994) [1]. Procurement of the hemisulfate form rather than the free base ensures accurate molar calculations for the halogen-exchange reaction, where excess bromide from ill-defined salt forms can contaminate the product. This application is the primary procurement rationale for PET radiochemistry centers developing NET-targeted imaging agents for neuroendocrine tumors and cardiac sympathetic nerve assessment.

NET Tumor Imaging & Therapy Monitoring

76Br-MBBG, synthesized from the hemisulfate precursor, provides high-contrast PET imaging of norepinephrine transporter (NET)-expressing tumors with tumor-to-blood ratios reaching 54.4 at 3 hours post-injection [2]. The tumor uptake of MBBG correlates with MIBG uptake (r = 0.997), but 76Br-MBBG uniquely enables PET quantification, delivering superior spatial resolution for detecting small lesions (as small as 2 mm in pheochromocytoma-bearing mice) that are below the detection threshold of SPECT-based 123I/131I-MIBG imaging [3]. This makes the hemisulfate precursor essential for groups developing PET-based alternatives to MIBG scintigraphy for neuroblastoma, pheochromocytoma, and other NET-positive malignancies.

Cardiac Sympathetic Nerve PET Imaging

The hemisulfate precursor enables production of 76Br-MBBG for myocardial imaging studies where validated NET-specific uptake is required. Pharmacological blocking data confirm that myocardial uptake of 76Br-MBBG is reduced to 37% by the NET inhibitor desipramine and to 16% by sympathetic denervation with 6-hydroxydopamine, demonstrating neuronal specificity on par with norepinephrine itself [4]. With a heart-to-lung ratio of 8 at 4 hours and 85% of cardiac radioactivity remaining as unchanged radiotracer at 25 hours, MBBG provides the validated pharmacokinetic profile needed for quantitative cardiac PET studies in heart failure, myocardial infarction, and arrhythmia research.

Structure-Activity Relationship for NET Theranostics

3-Bromobenzyl-guanidine hemisulfate serves as the parent scaffold for systematic SAR exploration of NET-targeting benzylguanidine derivatives, where the meta-bromine substituent provides a baseline NET affinity (derivative IC50 ~1.00 μM) that can be modulated through additional functionalization [5]. The correlation between meta-substituent electronegativity and NET affinity established by Yang et al. (2023) provides a rational framework for designing next-generation theranostic agents [6]. The hemisulfate salt's reliable purity and stoichiometry ensure reproducible starting material quality for multi-step derivatization, avoiding variability introduced by the hygroscopic free base.

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